7-Nitroisoquinoline-1-carbonitrile
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Overview
Description
7-Nitroisoquinoline-1-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 7th position and a cyano group at the 1st position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isoquinoline with nitric acid to introduce the nitro group, followed by the reaction with cyanogen bromide to introduce the cyano group .
Industrial Production Methods
Industrial production methods for 7-Nitroisoquinoline-1-carbonitrile often involve multi-step processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature conditions, and solvent-free reactions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Nitroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include aminoisoquinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
7-Nitroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with nucleophiles, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the nitro and cyano groups.
7-Nitroisoquinoline: Lacks the cyano group but retains the nitro group.
1-Cyanoisoquinoline: Lacks the nitro group but retains the cyano group.
Uniqueness
7-Nitroisoquinoline-1-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5N3O2 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
7-nitroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-10-9-5-8(13(14)15)2-1-7(9)3-4-12-10/h1-5H |
InChI Key |
PVWYIIGNNJBSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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